2-(4-Chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethanone
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Overview
Description
2-(4-Chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one is a chemical compound with a complex structure that includes a chlorophenyl group and a dimethylmorpholine moiety
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one typically involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with 2,6-dimethylmorpholine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, modulating their activity. The dimethylmorpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one can be compared with similar compounds such as:
2-(4-Chlorophenyl)-1-(morpholin-4-yl)ethan-1-one: Lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.
2-(4-Bromophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one: The bromine atom may confer different reactivity and properties compared to the chlorine atom.
Properties
Molecular Formula |
C14H18ClNO2 |
---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
InChI |
InChI=1S/C14H18ClNO2/c1-10-8-16(9-11(2)18-10)14(17)7-12-3-5-13(15)6-4-12/h3-6,10-11H,7-9H2,1-2H3 |
InChI Key |
SIXFBUYTFMRSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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